molecular formula C12H21NO4S B11755181 (S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate

(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate

Cat. No.: B11755181
M. Wt: 275.37 g/mol
InChI Key: JYEQYRQVEYTWAT-LBPRGKRZSA-N
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Description

(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate is a chiral compound with a pyrrolidine ring structure. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Protection of Functional Groups: tert-Butyl and methyl ester groups are introduced to protect the carboxylate functionalities.

    Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, while the ester groups can undergo hydrolysis or transesterification. The pyrrolidine ring provides structural rigidity and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
  • (trans)-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate

Uniqueness

(S)-1-tert-Butyl 3-methyl 3-(methylthio)pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C12H21NO4S

Molecular Weight

275.37 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-3-methylsulfanylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C12H21NO4S/c1-11(2,3)17-10(15)13-7-6-12(8-13,18-5)9(14)16-4/h6-8H2,1-5H3/t12-/m0/s1

InChI Key

JYEQYRQVEYTWAT-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)SC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)SC

Origin of Product

United States

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